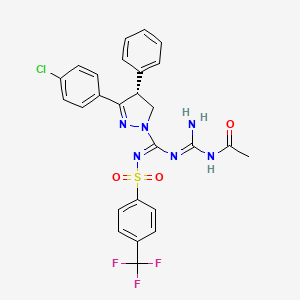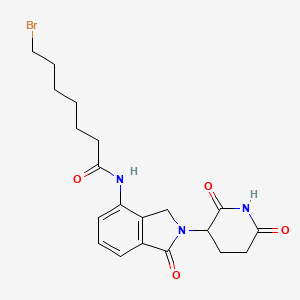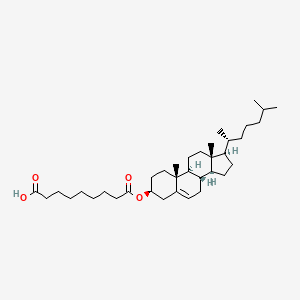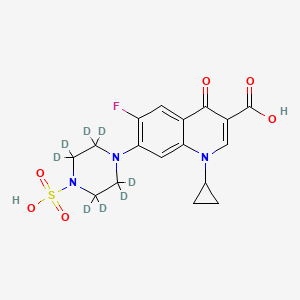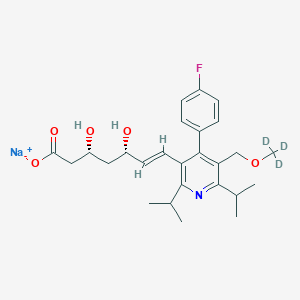
Aminocaproyl-Val-Cit-PABC-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminocaproyl-Val-Cit-PABC-MMAE is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to deliver potent cytotoxic agents specifically to target cells, such as cancer cells, by leveraging the targeting capabilities of antibodies. The compound consists of a peptide linker (Val-Cit-PABC) and a cytotoxic payload (monomethyl auristatin E, MMAE). The linker is cleavable, allowing the release of the cytotoxic agent once inside the target cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aminocaproyl-Val-Cit-PABC-MMAE involves multiple steps, including the formation of the peptide linker and the conjugation of the cytotoxic payload. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques. The final step involves the conjugation of the linker to the cytotoxic agent MMAE through a carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically lyophilized and stored under nitrogen at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Aminocaproyl-Val-Cit-PABC-MMAE undergoes several types of chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by enzymes such as cathepsin B, releasing the cytotoxic payload.
Substitution: The carbamate linkage can be formed through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major product of these reactions is the fully synthesized this compound, which is then used in the formulation of ADCs .
Wissenschaftliche Forschungsanwendungen
Aminocaproyl-Val-Cit-PABC-MMAE has several scientific research applications, particularly in the field of oncology:
Wirkmechanismus
The mechanism of action of Aminocaproyl-Val-Cit-PABC-MMAE involves several steps:
Targeting: The ADC binds to a specific antigen on the surface of the target cell.
Internalization: The ADC-antigen complex is internalized into the cell via endocytosis.
Cytotoxicity: The released MMAE disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Aminocaproyl-Val-Cit-PABC-MMAE is unique due to its specific peptide linker and potent cytotoxic payload. Similar compounds include:
Val-Cit-PABC-MMAF: Another ADC linker with a different cytotoxic payload (monomethyl auristatin F).
Val-Ala-PABC-MMAE: Uses a different peptide sequence (Val-Ala) but the same cytotoxic payload.
These compounds share similar mechanisms of action but differ in their linker sequences and cytotoxic agents, which can affect their stability, efficacy, and toxicity profiles .
Eigenschaften
Molekularformel |
C64H105N11O13 |
|---|---|
Molekulargewicht |
1236.6 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1 |
InChI-Schlüssel |
BHUSKKMQANWJKI-GQXROUNCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)


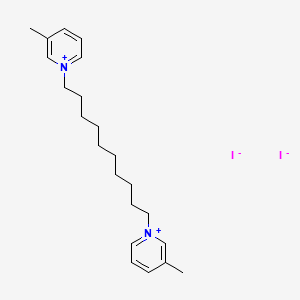
![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)
